molecular formula C10H22N2O2 B152996 tert-Butyl (3-Amino-2,2-dimethylpropyl)carbamate CAS No. 292606-35-0

tert-Butyl (3-Amino-2,2-dimethylpropyl)carbamate

Cat. No. B152996
CAS RN: 292606-35-0
M. Wt: 202.29 g/mol
InChI Key: QLPCQDZWRXWROH-UHFFFAOYSA-N
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Description

The compound tert-Butyl (3-Amino-2,2-dimethylpropyl)carbamate is a derivative of carbamic acid and is related to a family of compounds that have been extensively studied for their synthetic utility in organic chemistry. These compounds are often used as intermediates in the synthesis of a variety of biologically active molecules, including unnatural amino acids, amines, and other nitrogen-containing compounds 10.

Synthesis Analysis

The synthesis of tert-Butyl (3-Amino-2,2-dimethylpropyl)carbamate and related compounds involves several key strategies. For instance, the synthesis of all four stereoisomers of a related compound, 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, was achieved by adjusting reaction conditions to obtain either cis or trans acid, followed by optical resolution . N-tert-Butanesulfinyl imines serve as versatile intermediates for the asymmetric synthesis of amines, where the tert-butanesulfinyl group acts as a chiral directing group and is cleaved after nucleophilic addition . Additionally, tert-butyl esters of N-protected amino acids have been synthesized using tert-butyl bromide, showcasing the mild conditions and high yields of such esterification reactions .

Molecular Structure Analysis

The molecular structure of tert-Butyl (3-Amino-2,2-dimethylpropyl)carbamate is characterized by the presence of a tert-butyl group and a carbamate moiety. Ab initio calculations have been used to explain cis selectivity in the synthesis of related compounds . The steric effects of tert-butyl groups have been studied in the context of substituted carbazoles, which can influence the reactivity and selectivity of chemical reactions .

Chemical Reactions Analysis

Chemical reactions involving tert-butyl carbamate derivatives are diverse. For example, cyclic carbamate formations from tert-butyldimethyl silyl carbamates have been used for the stereoselective synthesis of statine and its analogs . The reactivity of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with various electrophiles has been explored, leading to functionalized carbamates and subsequent deprotection to yield amino alcohols . The tert-butyl group has also been used as a protective group that can be selectively cleaved after the completion of synthetic transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-Butyl (3-Amino-2,2-dimethylpropyl)carbamate derivatives are influenced by the tert-butyl and carbamate groups. These properties are crucial for the solubility, stability, and reactivity of the compounds in various organic solvents and under different reaction conditions. The orthogonally protected boronic acid analog of aspartic acid, for example, demonstrates the importance of protecting groups in the synthesis and purification of complex molecules .

Scientific Research Applications

  • Intermediate in Synthesis of Biologically Active Compounds : Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate is an important intermediate in synthesizing compounds like omisertinib (AZD9291), which are significant in biological studies. A rapid synthetic method for this compound has been established, indicating its critical role in pharmaceutical research (Bingbing Zhao et al., 2017).

  • Metalation and Alkylation Studies : Studies on tert-Butyl carbamate derivatives of aminomethyltrialkylsilanes have shown their ability to undergo metalation between nitrogen and silicon, followed by reaction with electrophiles. This research contributes to the understanding of chemical bonding and reactivity, which is vital for developing new chemical syntheses (S. Sieburth et al., 1996).

  • Stereoselective Synthesis : The compound has been used in the stereoselective synthesis of various stereoisomers, playing a key role in the creation of specific molecular configurations. This is particularly important in the synthesis of factor Xa inhibitors (Xin Wang et al., 2017).

  • Photoredox-Catalyzed Cascade Reactions : The use of tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate in photoredox-catalyzed amination reactions establishes a new pathway for assembling a range of compounds under mild conditions. This demonstrates its utility in advanced organic synthesis and material science (Zhi-Wei Wang et al., 2022).

  • Polymer Science Applications : In polymer science, tert-butyl methacrylate/styrene mixtures have been studied for forming functional copolymers. The involvement of tert-butyl carbamate derivatives in this process highlights their importance in the development of new materials (B. Lessard et al., 2010).

  • Curtius Rearrangement : In a Curtius rearrangement process, tert-butyl carbamate derivatives are synthesized efficiently at low temperatures, showcasing their utility in reaction mechanisms where temperature sensitivity is crucial (H. Lebel et al., 2005).

properties

IUPAC Name

tert-butyl N-(3-amino-2,2-dimethylpropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2/c1-9(2,3)14-8(13)12-7-10(4,5)6-11/h6-7,11H2,1-5H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPCQDZWRXWROH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C)(C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00399461
Record name tert-Butyl (3-amino-2,2-dimethylpropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (3-Amino-2,2-dimethylpropyl)carbamate

CAS RN

292606-35-0
Record name tert-Butyl (3-amino-2,2-dimethylpropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(3-amino-2,2-dimethylpropyl)carbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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